molecular formula C7H6BrClN2O B138022 3-Bromo-4-chlorobenzhydrazide CAS No. 148993-18-4

3-Bromo-4-chlorobenzhydrazide

Cat. No.: B138022
CAS No.: 148993-18-4
M. Wt: 249.49 g/mol
InChI Key: MPLUVSFWRCWHFP-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzhydrazide is an organic compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 g/mol . It is a derivative of benzhydrazide, characterized by the presence of bromine and chlorine atoms on the benzene ring.

Scientific Research Applications

3-Bromo-4-chlorobenzhydrazide has several scientific research applications:

Safety and Hazards

3-Bromo-4-chlorobenzhydrazide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing its dust/fume/gas/mist/vapours/spray, and contact with skin or eyes .

Future Directions

3-Bromo-4-chlorobenzhydrazide is used for research and development purposes . It could potentially be used in the synthesis of new compounds or in the study of biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorobenzhydrazide typically involves the reaction of 3-bromo-4-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorobenzhydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzhydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-chlorobenzhydrazide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which allows for a diverse range of chemical reactions and applications. Its dual halogenation provides a versatile platform for further functionalization and derivatization .

Properties

IUPAC Name

3-bromo-4-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLUVSFWRCWHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370781
Record name 3-Bromo-4-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148993-18-4
Record name 3-Bromo-4-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148993-18-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-bromo-4-chlorobenzoate (120 mg, 0.481 mmol) was added to hydrazine (23.12 mg, 0.721 mmol) in methanol (8 mL) and refluxed for 12 h at 70° C. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography affording the title compound (30 mg). 1H NMR (400 MHz, CDCl3): δ 8.02 (d, 1H, J=1.6 Hz), 7.60 (dd, 1H, J=2.0 & 8.0 Hz), 7.52 (d, 1H, J=8.0 Hz), ESI-MS: 250.9 [M+H]+.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
23.12 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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